2-Hydroxy-3,5-diiodobenzaldehyde oxime
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Overview
Description
2-Hydroxy-3,5-diiodobenzaldehyde oxime is an organic compound with the molecular formula C7H5I2NO2. It is a derivative of benzaldehyde, where the aldehyde group is converted into an oxime group, and the benzene ring is substituted with two iodine atoms at the 3 and 5 positions and a hydroxyl group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxy-3,5-diiodobenzaldehyde oxime can be synthesized through the condensation of 2-hydroxy-3,5-diiodobenzaldehyde with hydroxylamine. The reaction typically involves mixing the aldehyde with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, in an aqueous or alcoholic medium. The reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the oxime .
Industrial Production Methods
Industrial production methods for oximes, including this compound, often involve the use of solid-state reactions with reagents like calcium oxide. This method provides a convenient and efficient way to produce oximes from aldehydes and ketones under mild conditions .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3,5-diiodobenzaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitriles or other oxidized derivatives.
Reduction: Reduction of the oxime group can yield amines.
Substitution: The iodine atoms on the benzene ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or hydrogenation catalysts are used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under appropriate conditions.
Major Products
Oxidation: Nitriles or carboxylic acids.
Reduction: Primary or secondary amines.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
2-Hydroxy-3,5-diiodobenzaldehyde oxime has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-hydroxy-3,5-diiodobenzaldehyde oxime involves its interaction with various molecular targets. For instance, oximes are known to reactivate acetylcholinesterase, an enzyme inhibited by organophosphates. This reactivation occurs through the nucleophilic attack of the oxime on the phosphorylated enzyme, leading to the regeneration of the active enzyme . Additionally, the compound’s iodine substituents may contribute to its biological activity by enhancing its binding affinity to specific targets .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3,5-diiodobenzaldehyde: The parent compound without the oxime group.
3,5-Diiodosalicylaldehyde: Similar structure but lacks the oxime group.
2-Hydroxybenzaldehyde oxime: Similar oxime group but without iodine substituents.
Uniqueness
2-Hydroxy-3,5-diiodobenzaldehyde oxime is unique due to the presence of both the oxime group and the iodine substituents. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H5I2NO2 |
---|---|
Molecular Weight |
388.93 g/mol |
IUPAC Name |
2-[(E)-hydroxyiminomethyl]-4,6-diiodophenol |
InChI |
InChI=1S/C7H5I2NO2/c8-5-1-4(3-10-12)7(11)6(9)2-5/h1-3,11-12H/b10-3+ |
InChI Key |
AWHTXWWYRMLYCM-XCVCLJGOSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1/C=N/O)O)I)I |
Canonical SMILES |
C1=C(C=C(C(=C1C=NO)O)I)I |
Origin of Product |
United States |
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